molecular formula C10H15NO B8708648 2-(3-Methoxy-2-methylphenyl)ethanamine

2-(3-Methoxy-2-methylphenyl)ethanamine

Cat. No.: B8708648
M. Wt: 165.23 g/mol
InChI Key: CWLWYQWTLIZROY-UHFFFAOYSA-N
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Description

2-(3-Methoxy-2-methylphenyl)ethanamine is a substituted phenethylamine derivative characterized by a methoxy group at the 3-position and a methyl group at the 2-position of the phenyl ring (Figure 1). Its synthesis involves a two-step process:

Formation of 1-Methoxy-2-methyl-3-(2-nitrovinyl)benzene: Reaction of 3-methoxy-2-methylbenzaldehyde with nitromethane and ammonium acetate in acetic acid yields the nitrovinyl intermediate .

Reduction to this compound: Lithium aluminum hydride (LiAlH₄) reduces the nitro group to an amine, producing the final compound as a yellow oil .
The acetamide derivative, 2-(3-Methoxy-2-methylphenyl)ethyl acetamide, is synthesized via acetylation of the primary amine using acetic anhydride and pyridine .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-(3-methoxy-2-methylphenyl)ethanamine

InChI

InChI=1S/C10H15NO/c1-8-9(6-7-11)4-3-5-10(8)12-2/h3-5H,6-7,11H2,1-2H3

InChI Key

CWLWYQWTLIZROY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-2-methylphenyl)ethanamine typically involves the alkylation of 2-methyl-3-methoxybenzyl chloride with ethylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-(3-Methoxy-2-methylphenyl)ethanamine can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, lithium diisopropylamide

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Amine derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

2-(3-Methoxy-2-methylphenyl)ethanamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-2-methylphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share the phenethylamine backbone but differ in substituent positions, functional groups, or additional moieties:

Compound Name Substituents/Modifications Key Features Biological Activity/Applications References
2-(3-Methoxy-2-methylphenyl)ethanamine 3-methoxy, 2-methyl Antimicrobial screening (Mycobacterium) Potential anti-TB activity
2-(4-Methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine 4-methoxy, N-benzyl with CF₃ group Increased lipophilicity due to trifluoromethyl group Not specified
2-(2,5-Dimethoxyphenyl)ethanamine (2C-H) 2,5-dimethoxy Psychoactive (serotonin 5-HT₂A receptor agonist) Hallucinogenic effects
N-(2-methoxybenzyl)-2-(2,4-dimethoxyphenyl)ethanamine (24H-NBOMe) 2,4-dimethoxy, N-(2-methoxybenzyl) High-affinity 5-HT₂A binding; controlled substance Designer hallucinogen
3,4,5-Trimethoxyphenethylamine (Mescaline) 3,4,5-trimethoxy Classic psychedelic; natural origin Hallucinogenic effects
2-(3-Chloro-2-methoxyphenyl)ethanamine 3-chloro, 2-methoxy Chlorine substitution enhances electronic effects Synthetic intermediate
2-(2-Ethoxy-3-methoxyphenyl)ethanamine 2-ethoxy, 3-methoxy Ethoxy group increases steric bulk and metabolic stability Not specified

Physicochemical and Quantum Chemical Properties

highlights key molecular descriptors for substituted phenethylamines:

  • Dipole Moment : Methoxy and methyl groups in the target compound likely reduce polarity compared to chloro or trifluoromethyl derivatives.
  • Electrophilicity Index : Lower in methyl-substituted compounds (e.g., target) vs. halogenated analogues (e.g., 2-(3-Chloro-2-methoxyphenyl)ethanamine), impacting reactivity and receptor interactions .

Analytical Differentiation

Positional isomers (e.g., 3-methoxy vs. 4-methoxy) are distinguishable via chromatography-mass spectrometry (GC-MS) and HPLC. For example, this compound can be differentiated from 2-(4-Methoxyphenyl)ethanamine by retention times and fragmentation patterns .

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